(R)-1-(3,3-Difluoro-2,3-dihydrobenzofuran-7-yl)ethan-1-amine is a complex organic compound that falls under the category of benzofurans, which are fused-ring structures containing both benzene and furan moieties. This compound is notable for its fluorinated structure, specifically featuring difluoromethyl groups that enhance its chemical properties and potential biological activities. The compound's systematic name indicates its stereochemistry and specific functional groups, which are critical for its classification and potential applications in medicinal chemistry.
Benzofurans, including this compound, are often synthesized for their diverse applications in pharmaceuticals and agrochemicals. They are classified as heterocyclic compounds due to the presence of oxygen within the furan ring. The presence of fluorine atoms in this compound can significantly alter its reactivity and biological interactions. The source of this compound can typically be found in specialized chemical suppliers or through synthesis in research laboratories focusing on organic chemistry and drug development .
The synthesis of (R)-1-(3,3-difluoro-2,3-dihydrobenzofuran-7-yl)ethan-1-amine can be achieved through several methods, including:
The synthesis typically involves starting materials such as substituted phenols or alkynes, which undergo transformation through electrophilic aromatic substitution or coupling reactions. The incorporation of fluorine atoms is often achieved through fluorination reactions using reagents like sulfur tetrafluoride or other fluorinating agents.
The molecular formula of (R)-1-(3,3-difluoro-2,3-dihydrobenzofuran-7-yl)ethan-1-amine is . Its structure features a central ethanamine group attached to a difluorinated benzofuran moiety.
Key structural data include:
The compound may participate in various chemical reactions typical for amines and benzofurans, including:
The reactivity of (R)-1-(3,3-difluoro-2,3-dihydrobenzofuran-7-yl)ethan-1-amine is influenced by the electron-withdrawing nature of the fluorine atoms, which can stabilize certain intermediates during chemical transformations.
The mechanism of action for (R)-1-(3,3-difluoro-2,3-dihydrobenzofuran-7-yl)ethan-1-amine is not fully elucidated but is hypothesized to involve interactions with biological targets such as receptors or enzymes. The presence of the difluorinated group may enhance binding affinity due to increased hydrophobic interactions or specific hydrogen bonding capabilities.
Research indicates that compounds with similar structures may exhibit activity against various biological pathways, potentially influencing neurotransmitter systems or other cellular processes involved in disease mechanisms.
The physical properties of (R)-1-(3,3-difluoro-2,3-dihydrobenzofuran-7-yl)ethan-1-amine include:
Key chemical properties include:
The scientific uses of (R)-1-(3,3-difluoro-2,3-dihydrobenzofuran-7-yl)ethan-1-amine span various fields:
Transition metal (TM)-catalyzed C–H functionalization has revolutionized dihydrobenzofuran synthesis, enabling streamlined access to the core scaffold of the target compound. Rhodium(III) catalysts (e.g., [CpRhCl₂]₂) facilitate *annulation reactions between N-phenoxyacetamides and alkenes via concerted metalation-deprotonation (CMD) mechanisms, achieving 37–80% yields for 3-ethylidene-2,3-dihydrobenzofurans [1] [3]. These reactions proceed under mild conditions (NaOAc base, ambient temperature) with high regioselectivity. Nickel catalysis offers complementary approaches: Ortho-substituted aryl halides undergo intramolecular cyclization with alkenes to form chiral 2,3-dihydrobenzofurans, leveraging Ni⁰/Niᴵᴵ redox cycles and chiral ligands (e.g., BINAP) for enantiocontrol [1] [5]. Mechanistically, this involves oxidative addition of the aryl halide, alkene insertion, and reductive elimination.
Table 1: Transition Metal-Catalyzed Dihydrobenzofuran Syntheses
Metal Catalyst | Substrates | Conditions | Yield Range | Key Advantage |
---|---|---|---|---|
Rh(III) | N-Phenoxyacetamides + alkenes | [Cp*RhCl₂]₂, NaOAc, rt | 37–80% | Mild conditions, high regioselectivity |
Ni(0)/Ni(II) | Ortho-haloaryl ethers | Ni(cod)₂, BINAP ligand | 45–92% | Enantioselective core formation |
Pd(II) | Olefinic arenes + alkynes | Pd(OAc)₂, AgOAc, 120°C | 40–86% | Tandem C–H activation/cyclization |
Recent advances include palladium-catalyzed difunctionalization of p-substituted olefinic arenes with internal alkynes, where dual C–H activation at ortho and meta positions enables cyclization at the para position. This tandem process delivers benzofuran derivatives in 40–86% yields using AgOAc as an oxidant [3].
The introduction of gem-difluoro groups at the C3 position of dihydrobenzofurans critically enhances metabolic stability and modulates lipophilicity. Asymmetric electrophilic fluorination of 3-carbonyl-2,3-dihydrobenzofurans using chiral N-fluorobenzosultam reagents (e.g., Oppolzer’s sultam) achieves up to 92% ee. This proceeds via enolate activation with cinchona alkaloid-derived catalysts, followed by stereoselective F⁺ transfer [1]. Metal-mediated pathways employing Pd/Cu catalysts with TADDOL-derived phosphoramidite ligands enable kinetic resolution during fluorination, enriching enantiopurity through selective monofluorination of racemic precursors [1]. Key challenges include controlling over-fluorination and epimerization; optimized protocols use low temperatures (–78°C) and stoichiometric control. Emerging photocatalytic methods with chiral Ir(III) complexes show promise for redox-neutral difluorination but remain underdeveloped for this scaffold [1].
Installation of the chiral ethylamine side-chain at C7 employs diastereoselective reductive amination of 3,3-difluoro-2,3-dihydrobenzofuran-7-carbaldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane reduces the imine intermediate formed from (R)-α-methylbenzylamine, affording the chiral amine with >95% de [1]. The chiral auxiliary directs facial selectivity during hydride delivery and is later cleaved via hydrogenolysis (Pd/C, H₂). Alternative strategies include:
Table 2: Reductive Amination Strategies
Method | Conditions | de/ee | Yield | Limitations |
---|---|---|---|---|
Auxiliary-Mediated | NaBH(OAc)₃, (R)-PhCH(Me)NH₂, DCE | >95% de | 75–80% | Auxiliary removal required |
Biocatalytic | ω-Transaminase, IPA, PLP cofactor | 99% ee | 40–60% | Enzyme engineering needed |
Asymmetric Hydrogenation | Ru-(S)-BINAP, H₂ (100 psi) | 50–60% ee | 85% | Moderate enantioselectivity |
Diethylaminosulfur trifluoride (DAST, Et₂NSF₃) enables late-stage deoxyfluorination of 3-hydroxy- or 3-keto-dihydrobenzofurans to install the gem-difluoro motif. Key optimizations include:
Traditional SF₄-mediated fluorination poses significant safety hazards (corrosivity, gas handling). Recent advances focus on sustainable alternatives:
Table 3: Fluorination Reagent Comparison
Reagent | Conditions | Yield | Green Metrics | Scalability |
---|---|---|---|---|
SF₄ (batch) | High T, sealed tube | 40–60% | Poor (HF byproduct, high hazard) | Limited |
SF₄ (flow) | Microreactor, 25°C | 88% | Moderate (HF contained) | High |
DAST | CH₂Cl₂, –40°C | 70–85% | Low (HF generated) | Medium |
XtalFluor-E | DMF, 80°C | 50–55% | High (amine byproduct) | Medium |
ECF | Et₃N·3HF, 1.5 V, MeCN | 60–70% | Moderate (needs optimization) | Low |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9